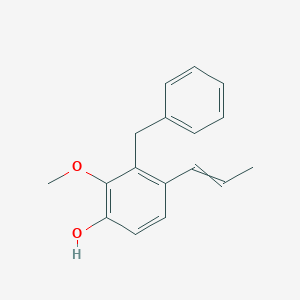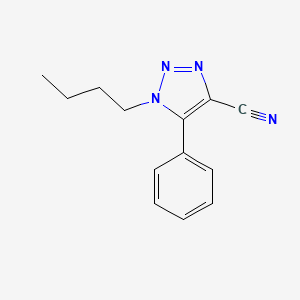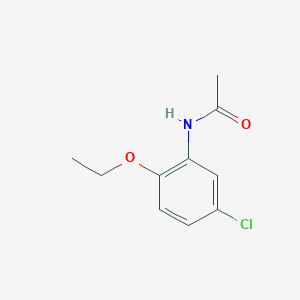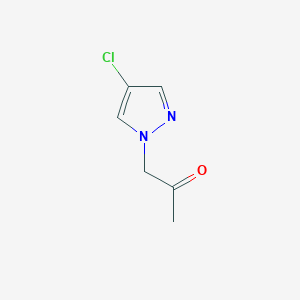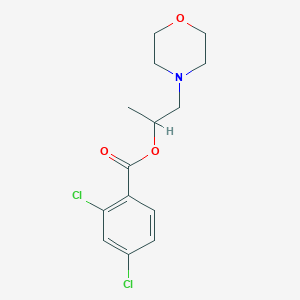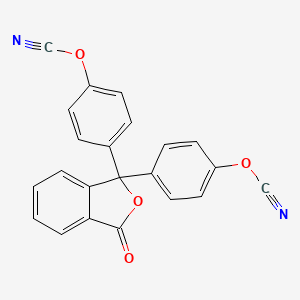
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two cyanate groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone typically involves the reaction of 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The cyanate groups can be oxidized to form isocyanates.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of isocyanates.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone involves its interaction with molecular targets through its cyanate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-aminophenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-methoxyphenyl)-1(3H)-isobenzofuranone
Uniqueness
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is unique due to its cyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of these groups allows for specific interactions and modifications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
32728-31-7 |
|---|---|
Formule moléculaire |
C22H12N2O4 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
[4-[1-(4-cyanatophenyl)-3-oxo-2-benzofuran-1-yl]phenyl] cyanate |
InChI |
InChI=1S/C22H12N2O4/c23-13-26-17-9-5-15(6-10-17)22(16-7-11-18(12-8-16)27-14-24)20-4-2-1-3-19(20)21(25)28-22/h1-12H |
Clé InChI |
CUVGYGLIVYYKLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC#N)C4=CC=C(C=C4)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
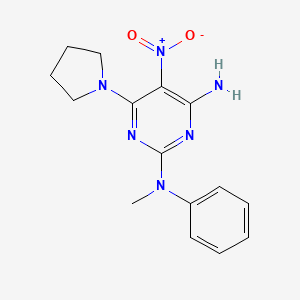
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
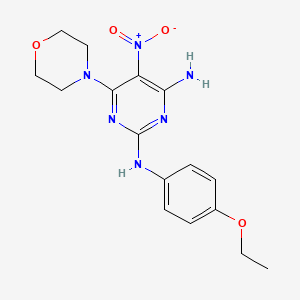

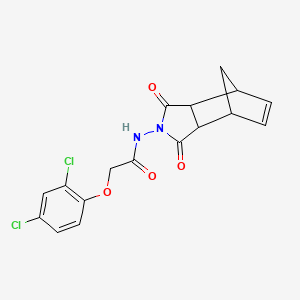
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)

